3-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
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Overview
Description
Preparation Methods
The synthesis of N-{3-[(4-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(3-METHYLPHENYL)AMINE typically involves multi-step reactions starting from readily available starting materialsReaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved often include signal transduction pathways that regulate cell growth, apoptosis, and other cellular functions .
Comparison with Similar Compounds
Similar compounds include other triazolothienopyrimidines and related heterocyclic compounds. Compared to these, N-{3-[(4-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(3-METHYLPHENYL)AMINE is unique due to its specific substitution pattern and the presence of both sulfonyl and amine groups, which contribute to its distinct chemical and biological properties. Similar compounds include:
- 3-(4-Ethylphenylsulfonyl)-N-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
- Pyrazolo[3,4-d]pyrimidine derivatives .
Properties
Molecular Formula |
C20H14ClN5O2S2 |
---|---|
Molecular Weight |
455.9 g/mol |
IUPAC Name |
10-(4-chlorophenyl)sulfonyl-N-(3-methylphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
InChI |
InChI=1S/C20H14ClN5O2S2/c1-12-3-2-4-14(11-12)22-18-17-16(9-10-29-17)26-19(23-18)20(24-25-26)30(27,28)15-7-5-13(21)6-8-15/h2-11H,1H3,(H,22,23) |
InChI Key |
FETAYJDUEHLGRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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